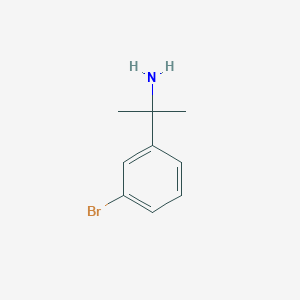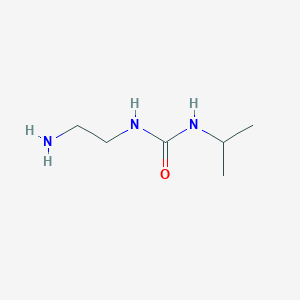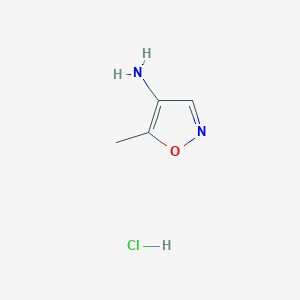
2-Chloro-4-(trifluoromethyl)benzaldehyde
Overview
Description
2-Chloro-4-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H4ClF3O . It is used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)benzaldehyde involves a reaction tube charged with I2, PPh3, and toluene under argon. The mixture is stirred at room temperature for 10 minutes. Then aryl iodide, 2P-Fe3O4SiO2-Pd (OAc)2, and Et3N are added to this solution .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(trifluoromethyl)benzaldehyde consists of a benzene ring substituted with a chloro group at the 2nd position and a trifluoromethyl group at the 4th position .Chemical Reactions Analysis
2-Chloro-5-(trifluoromethyl)benzaldehyde may be used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes . It is also a useful reagent in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction .Physical And Chemical Properties Analysis
2-Chloro-4-(trifluoromethyl)benzaldehyde is a liquid at room temperature with a density of 1.435 g/mL at 25 °C . It has a refractive index of 1.488 . Its boiling point is 42-44 °C at 1.5 mmHg .Scientific Research Applications
Pharmaceutical Intermediates
2-Chloro-4-(trifluoromethyl)benzaldehyde is used as an intermediate in the synthesis of various pharmaceutical compounds . It plays a crucial role in the production of drugs, contributing to the structural diversity and complexity of the final product.
Kinetic Studies
This compound is a useful reagent in kinetic studies of the asymmetric synthesis of alcohols . It helps researchers understand the reaction mechanisms and rate-determining steps in these syntheses.
Wittig Reaction
2-Chloro-4-(trifluoromethyl)benzaldehyde has been used in the preparation of various compounds via the Wittig reaction . The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.
Synthesis of Fluorine-Containing Compounds
The trifluoromethyl group in 2-Chloro-4-(trifluoromethyl)benzaldehyde makes it a valuable compound in the synthesis of fluorine-containing organic compounds . Fluorine-containing compounds have numerous applications in medicine, agrochemicals, and catalysis .
Synthesis of FDA-Approved Drugs
The trifluoromethyl group is a common feature in many FDA-approved drugs . Therefore, 2-Chloro-4-(trifluoromethyl)benzaldehyde could potentially be used in the synthesis of these drugs.
Research in Organo-Fluorine Chemistry
2-Chloro-4-(trifluoromethyl)benzaldehyde is a valuable compound in the field of organo-fluorine chemistry . The unique properties of fluorine make fluorine-containing compounds interesting subjects for research in this field.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that the compound can cause irritation to the respiratory system , suggesting that it may interact with respiratory tract cells or associated biochemical pathways.
Mode of Action
It is known to be used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes, 1h-benzo[d]imidazol-5-amine, and cyclohexane-1,3-diones to afford imidazoquinolinoacridinone derivatives . This suggests that it may interact with its targets through chemical reactions, leading to changes in the structure and function of the targets.
Pharmacokinetics
Its physical properties such as its liquid form and density (1435 g/mL at 25 °C (lit)) may influence its bioavailability and pharmacokinetics.
Result of Action
It is known to cause irritation to the skin, eyes, and respiratory system , indicating that it may induce cellular responses related to inflammation and irritation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-(trifluoromethyl)benzaldehyde. For instance, its reactivity may be affected by the presence of other chemicals in the environment. Additionally, its physical state and stability may be influenced by temperature and pressure conditions .
properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMPHWVSJASKAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517429 | |
| Record name | 2-Chloro-4-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(trifluoromethyl)benzaldehyde | |
CAS RN |
82096-91-1 | |
| Record name | 2-Chloro-4-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

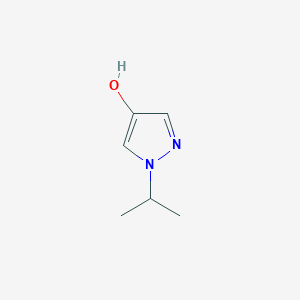
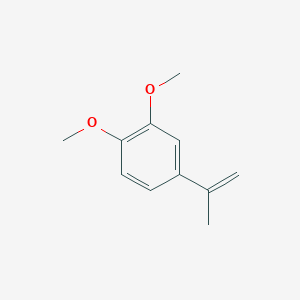
![6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1282134.png)
![tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate](/img/structure/B1282135.png)
